molecular formula C22H25FN2O3 B2813885 2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide CAS No. 1234955-98-6

2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2813885
CAS No.: 1234955-98-6
M. Wt: 384.451
InChI Key: CZRGOFOKMUCMLR-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a fluorobenzoyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorobenzoyl Group: The piperidine intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base to form the fluorobenzoyl-substituted piperidine.

    Attachment of the Benzamide Moiety: The final step involves the reaction of the fluorobenzoyl-substituted piperidine with 2-ethoxybenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    2-ethoxy-N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide imparts unique properties, such as increased metabolic stability and potential for specific biological interactions, compared to its chlorine and bromine analogs.

Properties

IUPAC Name

2-ethoxy-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-2-28-20-10-6-4-8-18(20)21(26)24-15-16-11-13-25(14-12-16)22(27)17-7-3-5-9-19(17)23/h3-10,16H,2,11-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRGOFOKMUCMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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